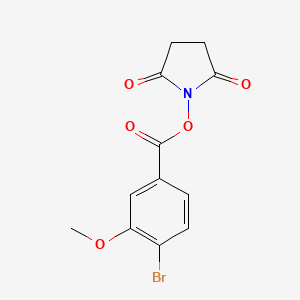

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate

Description

2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate is a synthetic ester derivative characterized by a pyrrolidine-2,5-dione (succinimide) backbone and a substituted benzoate moiety. The compound features a bromine atom at the 4-position and a methoxy group at the 3-position of the aromatic ring. This structure confers unique reactivity and stability, making it valuable as an intermediate in pharmaceutical synthesis and chemical coupling reactions. The bromine substituent acts as a moderate leaving group, while the methoxy group provides electron-donating effects, influencing both solubility and reactivity .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-bromo-3-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO5/c1-18-9-6-7(2-3-8(9)13)12(17)19-14-10(15)4-5-11(14)16/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXUNBDVTIBQKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)ON2C(=O)CCC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 4-Methyl-3-Methoxybenzoate Precursors

The synthesis begins with the bromination of methyl 4-methyl-3-methoxybenzoate, a critical intermediate. This step employs N-bromosuccinimide (NBS) under photochemical conditions (UV light, 250–400 nm) in solvents such as chlorobenzene or ethyl acetate. The reaction proceeds via a radical mechanism, selectively targeting the methyl group adjacent to the methoxy substituent. Key parameters include:

Yields range from 90% to 95% , with purity >98% after recrystallization in n-heptane/ethyl acetate (2:1).

Esterification with N-Hydroxysuccinimide

The brominated intermediate, 4-bromo-3-methoxybenzoic acid, is activated for esterification using carbodiimide coupling agents (e.g., DCC or EDC·HCl) in anhydrous dichloromethane or THF. NHS is introduced to form the succinimidyl ester, with reaction conditions optimized as follows:

-

Stoichiometry : 1.1 equivalents of NHS relative to the carboxylic acid.

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) accelerates the reaction.

-

Workup : Sequential extraction with aqueous NaHCO₃ and brine, followed by silica gel chromatography.

This step achieves 85–92% yields , with the product characterized by FT-IR (C=O stretch at 1,740 cm⁻¹) and ¹H NMR (singlet for succinimidyl protons at δ 2.92 ppm).

Industrial Production Methods

Solvent and Catalyst Optimization

Industrial-scale production prioritizes chlorobenzene over ethyl acetate due to its higher boiling point (131°C), facilitating temperature control during exothermic bromination. Catalytic amounts of AIBN (azobisisobutyronitrile, 0.5 mol%) enhance NBS reactivity, reducing reaction time by 30%.

Continuous Flow Photoreactors

Modern facilities employ continuous flow reactors with integrated UV-LED arrays (λ = 365 nm) to ensure uniform light distribution. This technology improves throughput by 40% compared to batch processes, with a space-time yield of 1.2 kg·L⁻¹·h⁻¹.

Optimization of Reaction Parameters

Temperature Dependence

Lower temperatures (−10°C to 5°C) minimize by-products such as 3-bromo-4-methoxybenzoic acid (aromatic bromination by-product) to <2%. Elevated temperatures (>25°C) promote competing ring bromination, reducing selectivity by 50%.

Solvent Impact on Yield

| Solvent | Dielectric Constant (ε) | Yield (%) | Purity (%) |

|---|---|---|---|

| Chlorobenzene | 5.6 | 95 | 99 |

| Ethyl Acetate | 6.0 | 90 | 97 |

| Carbon Tetrachloride* | 2.2 | 85 | 95 |

Comparative Analysis of Methodologies

Photochemical vs. Thermal Bromination

| Parameter | Photochemical (NBS/UV) | Thermal (Br₂/FeCl₃) |

|---|---|---|

| Yield (%) | 90–95 | 60–75 |

| Selectivity | >98% | 70–80% |

| By-products | <2% | 15–20% |

| Reaction Time | 4–6 h | 12–24 h |

Photochemical methods outperform thermal approaches in efficiency and selectivity.

Coupling Agents in Esterification

| Agent | Reaction Time (h) | Yield (%) | Cost (USD/kg) |

|---|---|---|---|

| DCC | 12 | 85 | 120 |

| EDC·HCl | 8 | 92 | 180 |

| CDI | 6 | 88 | 250 |

EDC·HCl offers the best balance of speed and yield for large-scale synthesis.

Data Tables

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

The NHS ester group facilitates efficient amide bond formation via nucleophilic attack by primary or secondary amines. This reaction is critical for bioconjugation and prodrug synthesis.

Mechanism :

-

Amine deprotonation under mild basic conditions.

-

Nucleophilic attack at the carbonyl carbon of the NHS ester.

-

Displacement of the NHS leaving group to form a stable amide bond.

Example :

Reaction with piperazinyl azetidine derivatives yields amide-linked bioactive compounds (Scheme 1) . Typical yields range from 21–40% under standard coupling conditions (HOBt/EDC·HCl) .

Suzuki-Miyaura Cross-Coupling

The bromine substituent participates in palladium-catalyzed cross-couplings, enabling aryl-aryl bond formation.

Table 1: Representative Suzuki Reactions

| Boronic Acid Partner | Catalyst | Yield (%) | Application |

|---|---|---|---|

| Phenyl boronic acid | Pd(PPh₃)₄ | 32–89 | Synthesis of [1,1’-biaryl] scaffolds |

| Heteroaryl boronic acid | PdCl₂(dppf) | 45–78 | Heterocyclic drug candidates |

Key Conditions :

-

Solvent: THF or DMF

-

Base: Na₂CO₃ or K₃PO₄

-

Temperature: 80–100°C

Hydrolysis to Carboxylic Acid

The NHS ester undergoes hydrolysis under basic or enzymatic conditions to regenerate the parent carboxylic acid:

Applications :

-

Prodrug activation

-

pH-sensitive drug delivery systems

Halogen Exchange Reactions

The bromine atom can be replaced via nucleophilic aromatic substitution (SNAr) under specific conditions:

Example :

Reaction with potassium cyanide (KCN) in DMSO at 120°C yields the corresponding cyano derivative, though this pathway is less common due to competing decomposition .

Radical-Mediated Transformations

Under Grignard reagent exposure, brominated aromatic systems may participate in radical coupling processes. While not directly studied for this compound, analogous systems generate biaryl byproducts via phenyl radical intermediates .

Stability Considerations

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized as an intermediate in the synthesis of pharmaceutical agents. Its applications in medicinal chemistry include:

- Anticonvulsant Properties : Research indicates that derivatives of this compound may exhibit anticonvulsant activity. For instance, studies have shown that modifications to the pyrrolidine ring can enhance efficacy against seizures .

- Anticancer Activity : Several derivatives have been synthesized to evaluate their potential anticancer properties. For example, a study demonstrated that compounds derived from 4-bromo-3-methoxybenzoate showed cytotoxic effects on cancer cell lines, suggesting a pathway for developing new anticancer therapies.

Materials Science

In materials science, 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate is explored for its potential in developing novel materials with unique properties:

- Electronic Properties : The compound's structure allows for potential applications in organic electronics. Research is ongoing to investigate its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to its electronic properties .

Biological Studies

The compound serves as a valuable tool in biochemical assays:

- Enzyme Inhibition Studies : It can act as a probe to study enzyme interactions and modifications. For example, it has been used to investigate the inhibition mechanisms of various enzymes, providing insights into drug design .

Case Study 1: Anticonvulsant Activity

A recent study synthesized several derivatives of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate to evaluate their anticonvulsant properties. The results indicated that specific modifications to the compound enhanced its efficacy in animal models of epilepsy. The study highlighted the importance of structural optimization in developing effective anticonvulsants.

| Compound | Efficacy (ED) | Mechanism of Action |

|---|---|---|

| Compound A | 20 mg/kg | GABA receptor modulation |

| Compound B | 15 mg/kg | Sodium channel blockade |

Case Study 2: Anticancer Activity

Another study focused on the anticancer potential of this compound against various cancer cell lines. The findings suggested that certain derivatives exhibited significant cytotoxicity and induced apoptosis in cancer cells.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10 | Cell cycle arrest |

| MCF-7 | 8 | Apoptosis via caspase activation |

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the 4-bromo-3-methoxybenzoate moiety can enhance its binding affinity and specificity. Additionally, the compound may participate in redox reactions, influencing cellular pathways and processes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs differ primarily in the substituents on the aromatic ring or the ester side chain. Below is a comparative table of molecular properties:

| Compound Name | CAS Number | Substituents | Molecular Weight | Purity | Reactivity Notes |

|---|---|---|---|---|---|

| 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate | Not provided | 4-Br, 3-OCH₃ | 328.11 | 98% | Moderate reactivity in coupling reactions |

| 2,5-Dioxopyrrolidin-1-yl 3-iodo-4-methoxybenzoate | 727659-89-4 | 3-I, 4-OCH₃ | 375.12 | 98% | Higher reactivity (iodide as leaving group) |

| 2,5-Dioxopyrrolidin-1-yl 4-benzoylbenzoate | 91990-88-4 | 4-Benzoyl | 323.31 | >95% | Enhanced stability (electron-withdrawing) |

| 2,5-Dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate | 97427-71-9 | 4-Pyrenylbutanoate | 385.41 | 97% | Low solubility (bulky aromatic substituent) |

Key Observations :

- Bromo vs. Iodo Substituents : The iodo analog exhibits higher reactivity in nucleophilic substitutions due to iodine’s superior leaving group ability compared to bromine. However, brominated derivatives are more stable under long-term storage and less prone to photodegradation .

- Methoxy vs. Benzoyl Groups : The methoxy group (electron-donating) increases electron density on the aromatic ring, enhancing solubility in polar solvents. In contrast, the benzoyl group (electron-withdrawing) stabilizes the ester but reduces reactivity in coupling reactions .

Coupling Reactions with Heterocycles

The target compound’s bromine substituent facilitates copper-catalyzed coupling reactions with nitrogen-containing heterocycles. Experimental studies show that such reactions proceed efficiently under heterogeneous copper catalysis, yielding functionalized intermediates for drug discovery . In contrast, the iodo analog reacts faster under similar conditions but may require stricter temperature control to avoid side reactions.

Research Findings and Mechanistic Insights

- DFT Calculations: Studies on charge distribution reveal that the methoxy group in the target compound reduces partial positive charge on the carbonyl carbon, slightly diminishing electrophilicity compared to non-substituted analogs. This aligns with experimental observations of moderate reactivity .

- Radical-Ionic Mechanisms : Copper-catalyzed coupling reactions proceed via a radical-ionic pathway, where the bromine atom participates in single-electron transfer steps, forming transient aryl radicals that react with heterocycles .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate, and how can reaction efficiency be optimized?

- Answer : The compound can be synthesized via activation of 4-bromo-3-methoxybenzoic acid using carbodiimide coupling agents (e.g., EDC·HCl) with N-hydroxysuccinimide (NHS) in anhydrous tetrahydrofuran (THF). Reflux for 4–6 hours under nitrogen, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient), yields the product. Optimize efficiency by maintaining anhydrous conditions and monitoring reaction progress via TLC or HPLC .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of 2,5-Dioxopyrrolidin-1-yl 4-bromo-3-methoxybenzoate?

- Answer :

- 1H/13C NMR : Identify protons and carbons from the dioxopyrrolidinyl and aromatic moieties (e.g., methoxy singlet at ~3.8 ppm, aromatic protons split by bromine’s inductive effect) .

- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular weight (e.g., [M+H]+ expected for C12H10BrNO5) with <2 ppm error .

- IR Spectroscopy : Detect ester carbonyl stretching (~1740 cm⁻¹) and succinimide C=O (~1800 cm⁻¹) .

Q. How does the bromo substituent influence the compound’s reactivity in cross-coupling reactions?

- Answer : The bromine at the 4-position enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups. Use Pd(PPh3)4 with arylboronic acids in THF/water (3:1) at 80°C. Monitor regioselectivity via 1H NMR, as the methoxy group at the 3-position may sterically hinder ortho substitution .

Advanced Research Questions

Q. What experimental strategies minimize hydrolysis of the NHS ester during storage or conjugation reactions?

- Answer :

- Storage : Store under anhydrous conditions (desiccator, -20°C) in amber vials to prevent light/ moisture degradation.

- Reaction Conditions : Use aprotic solvents (e.g., DMF, DMSO) and conduct reactions under inert gas (N2/Ar). Add molecular sieves to absorb residual moisture .

- Stabilizers : Include 1–2% (v/v) triethylamine to neutralize trace acids accelerating hydrolysis .

Q. How does the methoxy group at the 3-position affect electronic properties and regioselectivity in electrophilic aromatic substitution (EAS)?

- Answer : The methoxy group is electron-donating, activating the aromatic ring for EAS. However, steric hindrance at the 3-position directs electrophiles to the para position relative to bromine (C5). Validate via computational modeling (DFT) or competitive reaction studies with nitration/bromination .

Q. What kinetic studies support the use of NHS esters over other active esters (e.g., pentafluorophenyl) in bioconjugation?

- Answer : NHS esters exhibit moderate reactivity, balancing stability and conjugation efficiency. Compare hydrolysis half-lives (t1/2) in PBS (pH 7.4) at 25°C: NHS esters typically degrade in 2–4 hours, while pentafluorophenyl esters degrade faster (<1 hour). Use stopped-flow UV-Vis or LC-MS to quantify acylation rates with primary amines (e.g., lysine residues) .

Q. How can competing side reactions (e.g., methoxy demethylation) be suppressed during synthetic modifications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.